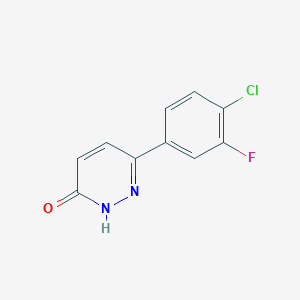

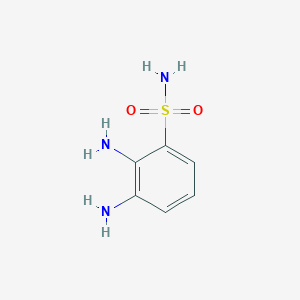

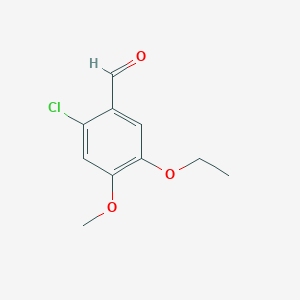

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(4-chloro-3-fluorophenyl)pyridazin-3-ol” is a chemical compound that can be purchased from chemical suppliers123. However, detailed information about its use and properties is not readily available.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one”.Molecular Structure Analysis

The molecular structure of “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” is not available in the search results.Chemical Reactions Analysis

Specific chemical reactions involving “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” are not available in the search results.科学研究应用

Synthesis and Biological Evaluation

Pyridazinones, including derivatives of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, have been synthesized and evaluated for their biological activities. Specifically, their anticancer, antiangiogenic, and antioxidant properties have been studied. Compounds synthesized from this derivative have shown inhibitory effects on various human cancer cell lines and potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression. Additionally, their antioxidant activities have been assessed, with some derivatives demonstrating significant activity (Kamble et al., 2015).

Precursor for Heterocyclic Systems

The fluorophenyl pyridazinyl ketone, related to 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, has been identified as a valuable precursor for various heterocyclic systems. These systems include previously inaccessible pyridazinyl-substituted benzo-annelated heterocycles, demonstrating the compound's versatility in the synthesis of complex organic structures (Heinisch et al., 1994).

Antiviral Potential

Derivatives of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one have been investigated for their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors. The structural similarities to known antiviral agents like nevirapine indicate the potential application of these derivatives in antiviral therapies (Heinisch et al., 1996).

Insecticidal Activity

Pyridazin-3(2H)-one compounds, including derivatives of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, have been shown to possess insecticidal activities. In particular, they have demonstrated effectiveness against Plutella xylostella, with certain derivatives showing more than 90% activity at specific concentrations. The structure-activity relationships of these compounds suggest potential applications in pest control (Wu et al., 2012).

Crystal Structure and DFT Studies

The crystal structure and Density Functional Theory (DFT) calculations of pyridazine derivatives, including those related to 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, have been extensively studied. These studies help in understanding the electronic properties and intermolecular interactions of these compounds, which are crucial for their biological activity and potential pharmaceutical applications (Sallam et al., 2021).

Synthesis Methods

Efficient synthesis methods for pyridazin-3(2H)-ones have been developed, utilizing copper-catalyzed dehydrogenation processes. These methods demonstrate the versatility in synthesizing structurally similar compounds containing fluorine and other functional groups, which could be useful in various pharmaceutical and industrial applications (Liang et al., 2013).

Anticancer Molecular Docking Studies

Molecular docking studies have been conducted on new series of 3(2H)-one pyridazinone derivatives, showing potential antioxidant activity and anticancer properties. These studies provide insights into the interaction of these compounds with cellular targets, highlighting their potential in cancer therapy (Mehvish & Kumar, 2022).

安全和危害

The safety and hazards associated with “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” are not available in the search results.

未来方向

The future directions for research or applications of “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” are not available in the search results.

属性

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWBUDBZGFFNEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=O)C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599211 |

Source

|

| Record name | 6-(4-Chloro-3-fluorophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one | |

CAS RN |

142048-71-3 |

Source

|

| Record name | 6-(4-Chloro-3-fluorophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate](/img/structure/B1357477.png)

![Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1357485.png)

![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)

![1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B1357496.png)